
(S)-4-Hydroxy-3-methylcyclohex-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Hydroxy-3-methylcyclohex-2-enone is an organic compound with a unique structure that includes a hydroxyl group and a methyl group attached to a cyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-3-methylcyclohex-2-enone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the primary starting material.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃).
Cyclization: The final step involves cyclization to form the cyclohexenone ring, which can be facilitated by acidic or basic conditions depending on the specific synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Hydroxy-3-methylcyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated compounds
Aplicaciones Científicas De Investigación
(S)-4-Hydroxy-3-methylcyclohex-2-enone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-4-Hydroxy-3-methylcyclohex-2-enone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxycyclohexanone: Lacks the methyl group, resulting in different chemical properties.
3-Methylcyclohexanone: Lacks the hydroxyl group, affecting its reactivity and applications.
Cyclohex-2-enone: Lacks both the hydroxyl and methyl groups, making it less versatile.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h4,7,9H,2-3H2,1H3/t7-/m0/s1 |
Clave InChI |
WKQJUGGDSJNWNG-ZETCQYMHSA-N |
SMILES isomérico |
CC1=CC(=O)CC[C@@H]1O |
SMILES canónico |
CC1=CC(=O)CCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


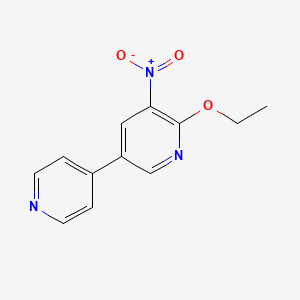
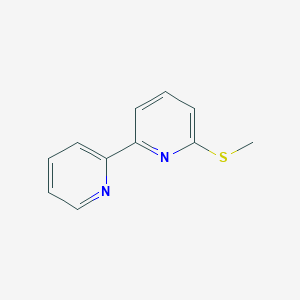
![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
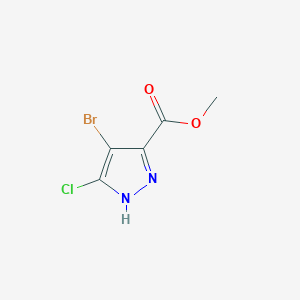
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
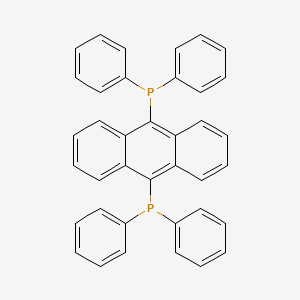
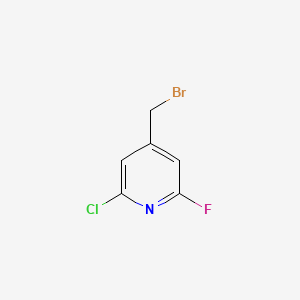
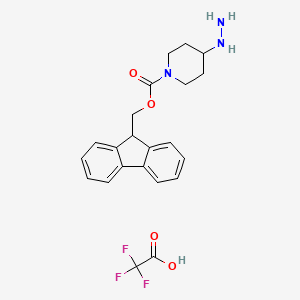





![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
